Coibamide A

Description

Properties

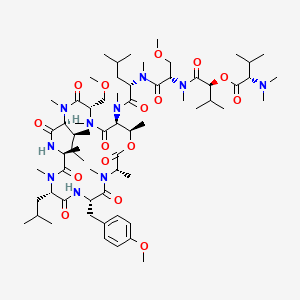

Molecular Formula |

C65H110N10O16 |

|---|---|

Molecular Weight |

1287.6 g/mol |

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |

InChI Key |

LVHKHLZPRPTQJG-BNLDXBMISA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Synonyms |

coibamide A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Coibamide A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent antiproliferative cyclic depsipeptide, was first isolated from a marine cyanobacterium of the genus Leptolyngbya.[1] This discovery in the Coiba National Park, Panama, has unveiled a promising natural product with a unique mechanism of action, targeting the Sec61 protein translocon.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural products chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound was identified through a bioassay-guided fractionation of an organic extract of the marine cyanobacterium Leptolyngbya sp.[1] The initial extract exhibited cytotoxicity against NCI-H460 human lung tumor cells. Further screening in the National Cancer Institute's 60 cancer cell line panel (NCI-60) revealed a unique selectivity profile and potent antiproliferative activity against a range of cancer cell lines, particularly those of breast, CNS, colon, and ovarian origin.[1] The compound was found to be COMPARE negative, suggesting a novel mechanism of action.[1] Subsequent studies identified the Sec61 protein translocon as the direct cellular target of this compound, inhibiting the biogenesis of secretory and membrane proteins.[2]

Quantitative Biological Activity Data

The antiproliferative activity of this compound against various cancer cell lines is summarized in the table below. The data is presented as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values.

| Cell Line | Tissue of Origin | Log GI₅₀ (M) | Log TGI (M) | Log LC₅₀ (M) |

| MDA-MB-231 | Breast | -8.55 | - | - |

| LOX IMVI | Melanoma | -8.13 | - | - |

| HL-60(TB) | Leukemia | -8.13 | - | - |

| SNB-75 | CNS | -8.12 | - | - |

| Mean | -8.04 | -5.85 | -5.11 |

Table 1: In vitro anticancer activity of this compound in the NCI-60 cell line panel.[1]

Isolation and Purification

The isolation of this compound from the crude cyanobacterial extract involved a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried biomass of Leptolyngbya sp. is exhaustively extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting crude extract is concentrated under reduced pressure.

-

Bioassay-Guided Fractionation (VLC):

-

The crude extract is subjected to normal-phase vacuum liquid chromatography (NP-VLC) on a silica gel column.

-

A stepped gradient of hexanes, ethyl acetate (EtOAc), and methanol (MeOH) is used for elution. The cytotoxic fraction, active against NCI-H460 cells, typically elutes with 100% EtOAc.[1]

-

-

Solid-Phase Extraction (SPE):

-

The active VLC fraction is further purified by reversed-phase solid-phase extraction (RP-SPE) using a C18 cartridge.

-

The cartridge is conditioned with MeOH and then with water. The sample is loaded and eluted with a stepwise gradient of increasing acetonitrile in water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase (e.g., 250 x 10 mm, 5 µm) is used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed. For this compound, isocratic elution has been reported to yield the pure compound.[1]

-

Detection: UV detection at 210 nm and 280 nm is used to monitor the elution of the peptide.

-

The fraction corresponding to the this compound peak is collected and concentrated to yield a colorless oil.[1]

-

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic and chemical methods.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using techniques like Fourier Transform Mass Spectrometry (FT-MS) is employed to determine the elemental composition.[1]

-

Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in sequencing the peptide backbone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A suite of 1D and 2D NMR experiments are performed in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR: ¹H and ¹³C spectra provide initial information on the types of protons and carbons present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity between amino acid residues.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is used to determine the three-dimensional conformation.

-

-

-

Determination of Absolute Configuration (Marfey's Method):

-

Acid Hydrolysis: this compound is hydrolyzed in 6 M HCl at approximately 110°C for 24 hours to break the amide and ester bonds, yielding the constituent amino and hydroxy acids.[3]

-

Derivatization: The hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This chiral reagent forms diastereomeric derivatives with the amino acids.[3][4]

-

Chiral HPLC Analysis: The resulting diastereomers are separated by RP-HPLC using a C18 column and a gradient elution of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate). The retention times of the derivatives from the natural product are compared with those of authentic D- and L-amino acid standards derivatized with FDAA to determine the absolute stereochemistry of each amino acid.

-

Target Identification

The cellular target of this compound was identified using a photoaffinity labeling approach.

Experimental Protocol: Target Identification using Photoaffinity Labeling

-

Synthesis of a Photoaffinity Probe:

-

A photoaffinity probe of this compound is synthesized. This probe is a modified version of the natural product that incorporates two key features:

-

A photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks to nearby proteins.

-

A reporter tag (e.g., an alkyne) that allows for the subsequent attachment of a biotin or fluorescent tag via click chemistry.

-

-

-

Cell Treatment and Photocrosslinking:

-

Cancer cells (e.g., HCT116) are treated with the this compound photoaffinity probe.

-

After an incubation period to allow the probe to bind to its cellular target, the cells are irradiated with UV light (typically around 365 nm) to induce covalent crosslinking between the probe and its target protein.

-

-

Cell Lysis and "Click" Chemistry:

-

The cells are lysed to release the proteins.

-

The alkyne-containing probe, now covalently attached to its target protein, is reacted with an azide-functionalized biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

-

Affinity Purification and Identification:

-

The biotinylated protein-probe complexes are captured and purified from the cell lysate using streptavidin-coated beads.

-

Non-specifically bound proteins are washed away.

-

The captured proteins are eluted from the beads.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE.

-

The protein bands of interest are excised from the gel and subjected to in-gel digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS data is used to search protein databases to identify the protein that was crosslinked to the this compound probe, which was determined to be the Sec61α subunit of the Sec61 translocon.[5]

-

Conclusion

This compound represents a significant discovery in marine natural products chemistry with considerable potential for development as an anticancer agent. Its unique structure and potent, selective bioactivity, coupled with its novel mechanism of action targeting the Sec61 translocon, make it a compelling lead for further investigation. The detailed methodologies provided in this guide offer a framework for researchers to further explore this compound and other related natural products. The challenges in its supply, due to the difficulty in culturing the producing cyanobacterium, have been addressed through total synthesis, which also enabled the definitive assignment of its stereochemistry and the development of probes to elucidate its molecular target.[1] Continued research into the structure-activity relationships and optimization of its pharmacological properties will be crucial for its journey towards clinical application.

References

- 1. This compound, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dctd.cancer.gov [dctd.cancer.gov]

Coibamide A: A Technical Guide to a Novel Anticancer Depsipeptide from Leptolyngbya sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Leptolyngbya sp., has emerged as a promising lead compound in cancer drug discovery due to its potent antiproliferative activity and novel mechanism of action. This technical guide provides a comprehensive overview of this compound, detailing its discovery, chemical properties, and multifaceted biological activities against various cancer models. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex mechanisms of action through signaling pathway diagrams. This document serves as a vital resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, isolated from a Leptolyngbya sp. collected in Coiba National Park, Panama, stands out for its potent cytotoxic and antiproliferative properties against a broad range of cancer cell lines[1][2]. This highly N-methylated cyclic depsipeptide exhibits a unique selectivity profile in the National Cancer Institute's 60 cancer cell line (NCI-60) panel, suggesting a novel mechanism of action distinct from known anticancer agents[1]. Subsequent research has revealed that this compound exerts its effects through a multi-pronged approach, including the inhibition of protein translocation at the endoplasmic reticulum, induction of mTOR-independent autophagy, and suppression of angiogenesis[3][4][5].

Discovery and Physicochemical Properties

This compound was first isolated through bioassay-guided fractionation of a crude organic extract of Leptolyngbya sp.[1]. The planar structure was elucidated using a combination of NMR spectroscopy and mass spectrometry, with its absolute configuration determined by chemical degradation followed by chiral HPLC and GC-MS analyses[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₅H₁₁₀N₁₀O₁₆ | [1] |

| Molar Mass | 1287.649 g/mol | [6] |

| Appearance | Colorless oil | [1] |

| Optical Rotation ([α]D) | -54.1 | [1] |

| Key Structural Features | Cyclic depsipeptide, highly N- and O-methylated, contains non-proteinogenic amino acids | [1][7] |

Biological Activity and Mechanism of Action

This compound demonstrates potent antiproliferative and cytotoxic effects across a wide range of cancer cell lines. Its unique mechanism of action contributes to its efficacy in treatment-resistant cancers like glioblastoma and triple-negative breast cancer[3].

Cytotoxicity and Antiproliferative Activity

This compound exhibits sub-nanomolar to nanomolar potency against various cancer cell lines. A summary of its activity from the NCI-60 screen and other studies is presented below.

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Potency (GI₅₀/IC₅₀/EC₅₀/LC₅₀) | Reference |

| NCI-60 Panel | [1] | |||

| MDA-MB-231 | Breast | GI₅₀ | 2.8 nM | [1] |

| LOX IMVI | Melanoma | GI₅₀ | 7.4 nM | [1] |

| HL-60(TB) | Leukemia | GI₅₀ | 7.4 nM | [1] |

| SNB-75 | CNS | GI₅₀ | 7.6 nM | [1] |

| NCI-H460 | Lung | LC₅₀ | < 23 nM | [1] |

| Glioblastoma | ||||

| U87-MG | Glioblastoma | EC₅₀ | 28.8 nM | [8] |

| SF-295 | Glioblastoma | EC₅₀ | 96.2 nM | [8] |

| Breast Cancer | ||||

| MDA-MB-468 | Triple-Negative Breast | GI₅₀ | 0.4 nM | [8] |

| MDA-MB-436 | Triple-Negative Breast | GI₅₀ | ~5 nM | [8] |

| HS-578T | Triple-Negative Breast | GI₅₀ | ~10 nM | [8] |

| BT-474 | HER2-positive Breast | GI₅₀ | ~10 nM | [8] |

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; LC₅₀: 50% lethal concentration.

Mechanism of Action

The anticancer activity of this compound is attributed to several interconnected mechanisms:

-

Sec61 Translocon Inhibition: this compound directly targets the Sec61α subunit of the Sec61 protein translocon, a critical channel for protein entry into the endoplasmic reticulum. This binding event non-selectively inhibits the biogenesis of a wide range of secretory and membrane proteins, ultimately leading to cell death[3][5][7][9].

-

Induction of mTOR-Independent Autophagy: this compound triggers the accumulation of autophagosomes in cancer cells through a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway[10][11][12]. This is significant as mTOR is a central regulator of cell growth and is often dysregulated in cancer.

-

Anti-angiogenic Effects: this compound inhibits the secretion of Vascular Endothelial Growth Factor A (VEGFA) and selectively decreases the expression of its receptor, VEGFR2, in endothelial cells. This disrupts tumor angiogenesis, a critical process for tumor growth and metastasis[4].

-

Cell Cycle Arrest and Apoptosis: this compound induces a G1 phase cell cycle arrest in cancer cells[1][4]. It can also trigger apoptosis through caspase-dependent pathways in certain cell types[3][10].

In Vivo Efficacy

In preclinical studies, this compound has demonstrated significant antitumor activity in vivo. In a nude mouse xenograft model of glioblastoma using U87-MG cells, administration of this compound at 0.3 mg/kg resulted in the suppression of tumor growth for up to 28 days[4]. However, observations of weight loss in treated animals suggest that further optimization of the therapeutic window through medicinal chemistry or targeted delivery approaches will be necessary[4].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Bioassay-Guided Isolation of this compound

-

Extraction: The freeze-dried biomass of Leptolyngbya sp. is extracted with a 2:1 mixture of CH₂Cl₂:MeOH.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation using normal-phase vacuum liquid chromatography (VLC) with a stepped gradient of hexanes, EtOAc, and MeOH[1].

-

Purification: The active fraction is further purified by reversed-phase solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to yield pure this compound[1].

Caption: Bioassay-guided isolation workflow for this compound.

Cell Viability and Cytotoxicity Assays

-

MTT/MTS Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

Alamar Blue Assay:

-

Follow steps 1 and 2 from the MTT/MTS assay.

-

Add Alamar Blue reagent to each well and incubate.

-

Measure fluorescence to quantify cell viability[5].

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Seed and treat cells as described above.

-

Collect the culture medium.

-

Measure the LDH activity in the medium using a commercially available kit to determine membrane damage and cytotoxicity[13].

-

Apoptosis and Autophagy Assays

-

Caspase Activity Assay:

-

Treat cells with this compound.

-

Lyse the cells and measure the activity of caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate[10].

-

-

Western Blotting for Apoptosis and Autophagy Markers:

-

Treat cells and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against key proteins such as PARP, cleaved caspase-3, and LC3B.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands. An increase in cleaved PARP and cleaved caspase-3 indicates apoptosis, while an increase in the lipidated form of LC3 (LC3-II) suggests autophagosome formation[10][12].

-

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87-MG glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice)[4].

-

Tumor Growth and Treatment: Allow tumors to reach a palpable size. Randomize mice into treatment and control groups. Administer this compound (e.g., 0.3 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule[4].

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways

Inhibition of Protein Translocation via Sec61

Caption: this compound inhibits protein translocation by targeting the Sec61 translocon.

Induction of mTOR-Independent Autophagy

Caption: this compound induces autophagy independently of mTORC1 signaling.

Anti-Angiogenic Signaling

Caption: this compound exerts anti-angiogenic effects by targeting VEGFA and VEGFR2.

Conclusion and Future Directions

This compound is a potent marine natural product with a novel and multifaceted mechanism of action that makes it a highly attractive candidate for anticancer drug development. Its ability to target the Sec61 translocon, induce mTOR-independent autophagy, and inhibit angiogenesis provides multiple avenues for therapeutic intervention. While in vivo studies have shown promising efficacy, further research is needed to optimize its therapeutic index and explore its potential in combination therapies. The detailed information provided in this technical guide serves as a foundation for future investigations into this remarkable molecule and its journey from a marine cyanobacterium to a potential clinical therapeutic.

References

- 1. This compound, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 11. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | MRC PPU [ppu.mrc.ac.uk]

- 12. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Coibamide A: A Technical Guide to its Mechanism of Action as a Sec61 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A (CbA) is a potent, N-methyl-stabilized lariat depsipeptide of marine cyanobacterial origin that has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2][3][4][5][6] Its unique cytotoxic profile suggested a novel mechanism of action, which has since been identified as the direct inhibition of the Sec61 protein translocon.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanism of this compound, detailing its interaction with the Sec61 channel, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its mode of action and downstream cellular consequences.

Introduction to this compound and the Sec61 Translocon

The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER) in eukaryotic cells.[1][2] It facilitates the biogenesis of the vast majority of secreted and integral membrane proteins.[1][2] Given that rapidly proliferating cancer cells have a heightened dependency on protein synthesis and proteostatic pathways, the Sec61 translocon has emerged as a promising therapeutic target.[1][2]

This compound is a natural product isolated from a Leptolyngbya species of marine cyanobacteria.[6] It exhibits potent cytotoxic and anti-angiogenic properties, inhibiting the expression of critical factors like VEGFA and its receptor VEGFR2.[7] Extensive research has unequivocally identified the alpha subunit of the Sec61 channel (Sec61α) as the direct cellular target of this compound.[1][2][3][4][5]

Mechanism of Action: Sec61 Inhibition

This compound functions as a broad substrate-nonselective inhibitor of co-translational protein translocation.[1][2] By binding directly to Sec61α, it effectively blocks the import of a wide array of nascent secretory and membrane proteins into the ER lumen, leading to potent cytotoxicity in specific cancer cell lines.[1][2][3][4][5]

Binding Site and Mode of Inhibition

This compound targets a lumenal cavity of the Sec61α subunit, a region near the channel's "plug" domain which is thought to gate the translocon.[1][2][3] This binding site is partially shared with other known Sec61 inhibitors, such as apratoxin A and mycolactone.[1][2][3][5] However, the precise binding mode of this compound is distinct. This is evidenced by chemogenetic screens which identified specific point mutations in the SEC61A1 gene that confer resistance.

-

CbA-Resistant Mutation: The S71P mutation in Sec61α confers resistance to this compound, confirming the susceptibility of the Sec61 plug region to channel inhibition.[1][2][3][4]

-

Distinct Interaction Profile: Notably, the Sec61α R66I mutant, which grants strong resistance to other known Sec61 inhibitors, remains sensitive to this compound.[1][2][3][4][5][8] This key finding demonstrates that this compound interacts with Sec61 through a unique set of molecular contacts compared to other inhibitors that bind in the same general vicinity.[1][2][3]

The inhibition of protein translocation by this compound is reversible.[1] Nascent proteins that fail to enter the ER due to the Sec61 blockade are subsequently targeted for degradation in the cytosol by the ubiquitin-proteasome system.[1][2]

Downstream Cellular Consequences

Inhibition of Sec61 function by this compound has profound effects on cellular proteostasis, leading to ER stress and activation of the Unfolded Protein Response (UPR).[9] The UPR is a signaling network that cells use to cope with an accumulation of unfolded or misfolded proteins in the ER.[10] By blocking the entry of new proteins, this compound disrupts ER homeostasis, which can ultimately trigger apoptotic cell death in cancer cells that are highly dependent on a functional secretory pathway.[9] Studies on glioblastoma cells show that this compound treatment leads to a significant reduction in the secretome, with about 75% of quantifiable secreted proteins being suppressed.[11]

Quantitative Data

The biological activity of this compound has been quantified across various assays, demonstrating its high potency.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| MDA-MB-231 | Breast | 2.8 | [6] |

| LOX IMVI | Melanoma | 7.4 | [6] |

| HL-60(TB) | Leukemia | 7.4 | [6] |

| SNB-75 | CNS | 7.6 | [6] |

| U87-MG | Glioblastoma | ~5-20 | [7][12] |

| SF-295 | Glioblastoma | ~5-20 | [12] |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 2: Biochemical and Cellular Target Engagement

| Assay | Parameter | Value | Cell/System | Reference |

| Cellular Thermal Shift Assay (CETSA) | Half-maximal stabilization of Sec61α | ~0.2 nM | U87-MG cells | [2] |

| Metabolic Labeling | Full inhibition of glycosylated/secreted proteins | 100 nM | HCT116 cells | [1] |

| Secretome Analysis | Concentration used for significant suppression | 5 nM | U87-MG cells | [11] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relied on several key experimental approaches.

Target Identification via Photoaffinity Labeling

To identify the direct binding partner of this compound, an isosteric photoaffinity probe (photo-CbA) was synthesized. This probe incorporates a photoreactive group and a clickable alkyne handle for subsequent detection.[1][2][3]

-

Protocol:

-

Incubation: Sheep rough microsomes (SRMs), containing the Sec61 complex, are incubated first with any competing inhibitors, followed by the addition of photo-CbA (e.g., 100 nM).[3]

-

Photo-Cross-linking: The mixture is irradiated with UV light to covalently link the photo-CbA to its binding partner(s).[3]

-

Click Chemistry: A reporter tag (e.g., a fluorescent dye or biotin) is attached to the cross-linked complex via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

-

Analysis: The labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence or western blotting, identifying Sec61α as the primary target.[1]

-

In Vitro Translation and Translocation Assay

This cell-free assay directly tests the ability of this compound to inhibit the import of proteins into the ER.[1]

-

Protocol:

-

System Setup: A reconstituted mammalian translation system (e.g., rabbit reticulocyte lysate) is supplemented with isolated sheep rough microsomes (SRMs), which contain functional Sec61 translocons.

-

Reaction: mRNA encoding a specific Sec61 substrate protein (e.g., yeast α-factor, preprolactin) is translated in the system in the presence of ³⁵S-methionine for radiolabeling, with or without this compound.[1]

-

Translocation Assessment:

-

Glycosylation: For glycosylated substrates, successful translocation into the SRM lumen results in a size shift on an SDS-PAGE gel due to the addition of a glycan. This can be confirmed by treatment with Endoglycosidase H (EndoH), which removes the glycan and reverses the shift.[1]

-

Protease Protection: For all substrates, successful translocation protects the nascent chain from digestion by an externally added protease, like Proteinase K (PK). The protein remains intact only if it has been fully imported into the SRM.[1]

-

-

Analysis: Samples are analyzed by SDS-PAGE and autoradiography. Inhibition of translocation is observed as a lack of glycosylation or a lack of protease protection in the presence of this compound.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement in intact cells. The binding of a ligand (this compound) typically stabilizes its target protein (Sec61α), making it more resistant to thermal denaturation.[2]

-

Protocol:

-

Treatment: Intact cells (e.g., U87-MG glioblastoma) are treated with this compound or a vehicle control.[2]

-

Heating: The cells are heated to a range of temperatures.[2]

-

Lysis and Fractionation: Cells are lysed, and soluble protein fractions are separated from aggregated, denatured proteins by centrifugation.

-

Detection: The amount of soluble Sec61α remaining at each temperature is quantified by western blot.

-

Analysis: A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of Sec61α. Isothermal dose-response experiments can be performed at a fixed temperature to determine the concentration needed for half-maximal stabilization.[2]

-

Conclusion

This compound is a potent and specific inhibitor of the Sec61 translocon, representing a valuable chemical probe for studying the secretory pathway and a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action—the direct, non-selective blockade of co-translational protein translocation—triggers significant ER stress and proteotoxicity, to which cancer cells are often particularly vulnerable. The unique binding mode of this compound, distinct from other known Sec61 inhibitors, offers potential avenues for developing new agents with improved selectivity and pharmacological properties. Further structural studies, such as cryo-EM analysis of the this compound-Sec61 complex, will be invaluable for elucidating the precise molecular interactions and guiding future drug design efforts.

References

- 1. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diastereomers of this compound Show Altered Sec61 Client Selectivity and Ligand-Dependent Activity against Patient-Derived Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A functional link between the co-translational protein translocation pathway and the UPR | eLife [elifesciences.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Coibamide A in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coibamide A, a potent N-methyl-stabilized depsipeptide isolated from marine cyanobacteria, has emerged as a promising anticancer agent due to its profound cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Its primary mechanism of action involves the direct inhibition of the Sec61 protein translocon, leading to a blockade of protein synthesis and translocation into the endoplasmic reticulum (ER).[3][4][5] This disruption triggers severe ER stress and activates the Unfolded Protein Response (UPR), which, when prolonged, culminates in apoptotic cell death.[6][7][8] This whitepaper provides a comprehensive technical overview of the biological activity of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its potent antiproliferative effects by targeting a fundamental process in cellular biology: protein synthesis and translocation.

1.1. Inhibition of the Sec61 Translocon The primary molecular target of this compound is the Sec61α subunit of the Sec61 protein translocon complex.[3][4][5] The Sec61 translocon is a critical channel in the ER membrane responsible for co-translationally importing nascent secretory and membrane proteins into the ER lumen. By binding to a lumenal cavity of Sec61α, this compound acts as a non-selective inhibitor, broadly preventing the biogenesis of a wide range of proteins essential for cancer cell survival, signaling, and proliferation.[3][9]

1.2. Induction of the Unfolded Protein Response (UPR) and Apoptosis The blockade of protein translocation by this compound leads to an accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[10] This activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis.[7][11] However, under the severe and persistent ER stress induced by this compound, the pro-survival UPR signaling switches to a pro-apoptotic program.[7][8] This switch is a key determinant of this compound's cytotoxicity, leading to the programmed cell death of cancer cells.[11] Studies have shown that this compound can induce apoptosis through caspase-3 activation in certain cell types.[1][12]

Quantitative Data: In Vitro Cytotoxicity

This compound demonstrates potent cytotoxicity across a diverse panel of human cancer cell lines, often with IC50 (half maximal inhibitory concentration) values in the nanomolar range.[13] The data below, compiled from National Cancer Institute (NCI) testing and other studies, highlights its efficacy.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 2.8 | [14] |

| LOX IMVI | Melanoma | 7.4 | [14] |

| HL-60(TB) | Leukemia | 7.4 | [14] |

| SNB-75 | CNS Cancer | 7.6 | [14] |

| U87-MG | Glioblastoma | 28.8 (EC50) | [2] |

| SF-295 | Glioblastoma | 96.2 (EC50) | [2] |

Table 1: Potency of this compound against various human cancer cell lines. GI50 refers to the concentration for 50% growth inhibition.

Key Experimental Protocols

The characterization of this compound's biological activity relies on standardized in vitro assays.

3.1. Cell Viability and Cytotoxicity (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Protocol Outline:

-

Cell Seeding: Plate cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Expose cells to a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][18]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[15][17]

-

Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC50/EC50 value from the dose-response curve.

3.2. Apoptosis Detection (Annexin V/Propidium Iodide Assay) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[20]

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).[22][23]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[22][23]

-

Flow Cytometry Analysis: Analyze the stained cells promptly.

Visualizations: Pathways and Workflows

4.1. Signaling Pathway of this compound

Caption: Core mechanism of this compound, from Sec61 inhibition to apoptosis.

4.2. Experimental Workflow for Apoptosis Detection

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

4.3. Logical Relationship: From Target to Outcome

Caption: The logical cascade from this compound's target to its cellular effect.

References

- 1. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | MRC PPU [ppu.mrc.ac.uk]

- 2. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoplasmic reticulum-mediated unfolded protein response and mitochondrial apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 14. This compound, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchhub.com [researchhub.com]

- 18. MTT Assay [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

- 24. ucl.ac.uk [ucl.ac.uk]

Coibamide A: A Deep Dive into its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Coibamide A, a potent cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, has garnered significant attention in the scientific community for its powerful antiproliferative properties.[1] This technical guide provides an in-depth exploration of the elucidation of its complex structure and the determination of its intricate stereochemistry, crucial aspects for its potential development as a therapeutic agent. The journey to unraveling this compound's true structure highlights the indispensable role of total synthesis in confirming and, in this case, revising the proposed architecture of a complex natural product.

Unveiling the Planar Structure and Initial Stereochemical Misassignment

The initial structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.[1] High-resolution mass spectrometry (HRMS) established its molecular formula as C₆₅H₁₁₀N₁₀O₁₆.[1] Extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to piece together the planar structure, revealing a cyclic depsipeptide architecture composed of several N-methylated amino acid residues.[1]

However, the initial stereochemical assignments for two of the thirteen chiral centers were later proven to be incorrect.[2][3] This revision was a direct result of the exacting process of total synthesis, where the spectroscopic data of the synthesized molecule did not match that of the natural product. This discrepancy prompted a re-evaluation and ultimate correction of the stereochemistry at the D-Hiv (D-α-hydroxyisovaleryl) and D-MeAla (D-N-methylalanine) residues.[2][3]

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic data for the revised, correct structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₅H₁₁₀N₁₀O₁₆ | [1] |

| Molecular Weight | 1287.81 g/mol | [1] |

| Specific Rotation ([α]D) | -54.1 (c 0.1, MeOH) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Revised Structure of this compound (in CDCl₃)

| Residue | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| D-Hiv | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-CH₃ | Data not available | Data not available | |

| N-Me-L-Leu | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-H | Data not available | Data not available | |

| δ-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N,O-diMe-L-Ser | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| O-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N-Me-L-Leu | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-H | Data not available | Data not available | |

| δ-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N-Me-L-Thr | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N,O-diMe-L-Ser | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| O-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N-Me-L-Ile | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-CH₂ | Data not available | Data not available | |

| γ-CH₃ | Data not available | Data not available | |

| δ-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| L-Ala | α-H | Data not available | Data not available |

| β-CH₃ | Data not available | Data not available | |

| N-Me-L-Leu | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-H | Data not available | Data not available | |

| δ-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| O-Me-L-Tyr | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| Aromatic Hs | Data not available | Data not available | |

| O-CH₃ | Data not available | Data not available | |

| D-MeAla | α-H | Data not available | Data not available |

| β-CH₃ | Data not available | Data not available | |

| N-CH₃ | Data not available | Data not available | |

| N,N-diMe-L-Val | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-CH₃ | Data not available | Data not available | |

| N-(CH₃)₂ | Data not available | Data not available |

Experimental Protocols for Stereochemical Determination

The absolute stereochemistry of the constituent amino acids of this compound was determined by chemical degradation followed by chiral chromatographic analysis.

Acid Hydrolysis

-

Protocol: A sample of this compound (approximately 0.1-0.5 mg) is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. After hydrolysis, the acid is removed under a stream of nitrogen or by lyophilization.

Marfey's Method for Amino Acid Analysis

-

Principle: This method involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. The resulting diastereomers are then separated and quantified by reverse-phase HPLC. The elution order of the diastereomers allows for the determination of the original amino acid's stereochemistry.

-

Protocol:

-

The dried hydrolysate is dissolved in 100 µL of 1 M NaHCO₃.

-

A solution of L-FDAA (1% in acetone, 200 µL) is added.

-

The mixture is incubated at 40°C for 1 hour.

-

The reaction is quenched by the addition of 100 µL of 2 M HCl.

-

The sample is diluted with the mobile phase and analyzed by HPLC.

-

The retention times are compared to those of derivatized authentic D- and L-amino acid standards.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: The amino acid hydrolysate is derivatized to form volatile esters, which are then separated on a chiral GC column. The mass spectrometer is used for detection and identification.

-

Protocol:

-

The dried hydrolysate is esterified with an acidic alcohol (e.g., 2-propanol/acetyl chloride) at 100°C for 1 hour.

-

The excess reagent is evaporated, and the residue is acylated with a suitable anhydride (e.g., trifluoroacetic anhydride) at 100°C for 15 minutes.

-

The derivatized sample is injected onto a chiral GC column (e.g., Chirasil-Val).

-

The enantiomers are separated using a temperature gradient program.

-

The retention times are compared to those of derivatized authentic D- and L-amino acid standards.

-

The Crucial Role of Total Synthesis in Structure Revision

The initial total synthesis of the originally proposed structure of this compound yielded a molecule with NMR spectra that were inconsistent with those of the natural product.[2] This discrepancy was the definitive evidence that the initial stereochemical assignment was incorrect. Subsequent synthetic efforts focused on systematically altering the stereochemistry of the constituent amino acids. A successful total synthesis, which produced a compound with identical spectroscopic data and biological activity to natural this compound, ultimately led to the revision of the stereocenters at the D-Hiv and D-MeAla positions.[2][3]

The general strategy for the total synthesis of the revised this compound structure involves a convergent approach, combining solid-phase peptide synthesis (SPPS) for the linear precursor followed by a macrolactamization step to form the cyclic core.

Caption: A simplified workflow for the total synthesis of this compound.

Biological Target and Mechanism of Action: Inhibition of the Sec61 Translocon

This compound exerts its potent cytotoxic effects by targeting a fundamental cellular process: protein translocation into the endoplasmic reticulum (ER).[4][5] The direct molecular target of this compound has been identified as the α-subunit of the Sec61 protein translocon (Sec61α).[4][5]

The Sec61 translocon is a highly conserved protein channel responsible for the co-translational and post-translational import of nascent polypeptide chains into the ER lumen and the integration of transmembrane proteins into the ER membrane. By binding to Sec61α, this compound effectively blocks this channel, leading to the accumulation of unprocessed proteins in the cytoplasm and ultimately triggering cell death.

The identification of Sec61α as the target of this compound was achieved through a series of elegant experiments, primarily utilizing photoaffinity labeling.

Caption: Experimental workflow for the identification of Sec61α as the molecular target of this compound using photoaffinity labeling.

This targeted inhibition of a crucial cellular machine makes this compound a highly promising lead compound for the development of novel anticancer therapeutics. Further research into its structure-activity relationships and the development of synthetic analogs will be critical in harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 3. Diastereomers of this compound Show Altered Sec61 Client Selectivity and Ligand-Dependent Activity against Patient-Derived Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Coibamide A: A Comprehensive Technical Analysis of its Antiproliferative Effects on Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Coibamide A, a potent N-methyl-stabilized cyclic depsipeptide isolated from a marine cyanobacterium, has emerged as a promising candidate. This document provides an in-depth technical overview of the antiproliferative effects of this compound against glioblastoma cells. It details the compound's cytotoxic potency, summarizes its complex and cell-type specific mechanisms of action—including the induction of mTOR-independent autophagy and apoptosis, cell cycle arrest, and anti-angiogenic properties—and provides a compilation of relevant experimental protocols. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Quantitative Analysis of Antiproliferative and Cytotoxic Activity

This compound exhibits potent, concentration- and time-dependent cytotoxicity against multiple human glioblastoma cell lines.[1] Its efficacy is significantly greater than that of its linearized, inactive forms, highlighting the critical role of its cyclic structure for bioactivity.[2][3] The compound's antiproliferative effects are observed at nanomolar concentrations, making it a highly potent agent against GBM.

Table 1: Cytotoxicity and Growth Inhibition of this compound in Glioblastoma Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) | Exposure Time | Reference |

|---|---|---|---|---|---|

| U87-MG | MTT Assay | EC₅₀ | 28.8 ± 8.4 | 72 hours | [1] |

| SF-295 | MTT Assay | EC₅₀ | 96.2 ± 23 | 72 hours | [1] |

| CNS Cell Lines (Mean) | NCI-60 Panel | GI₅₀ | 4.93 ± 6.31 | Not Specified | [1] |

| SF-268 | ATP-based Viability | IC₅₀ | <10 | 72 hours | [4] |

| U251 | ATP-based Viability | IC₅₀ | <10 | 72 hours | [4] |

| Patient-Derived GSCs | ATP-based Viability | IC₅₀ | Subnanomolar to low micromolar | 72 hours |[4] |

Mechanism of Action

This compound's antiproliferative activity is multifaceted, stemming from its ability to induce distinct cell death pathways, inhibit angiogenesis, and arrest the cell cycle. A key feature is its unique "COMPARE-negative" profile in the National Cancer Institute's 60-cell line screen, indicating a novel mechanism of action distinct from known anticancer agents.[1][2]

Direct Target: Sec61 Translocon

Recent studies have identified the Sec61 protein translocon as the direct cellular target of this compound.[4][5] By binding to the Sec61α subunit, this compound inhibits the entry of multiple secreted and integral membrane proteins into the endoplasmic reticulum, disrupting protein biogenesis and leading to cellular stress and death.[4][5] This inhibition affects the expression of key proteins involved in cancer progression, including growth factor receptors like VEGFR2.[4][6]

Induction of mTOR-Independent Autophagy

A hallmark of this compound's action is the induction of autophagosome accumulation in glioblastoma cells.[1][7] This process is notably independent of the canonical mTOR signaling pathway, a central regulator of cell growth and autophagy.[2][8] Unlike mTOR inhibitors, this compound does not alter the phosphorylation status of key mTORC1 downstream effectors such as p70 S6K1, S6 ribosomal protein, or 4EBP-1.[2][7] While autophagy is induced, studies using autophagy-deficient (ATG5-null) cells have shown it is not required for this compound-induced cell death, suggesting it is a parallel or responsive process rather than the primary cause of cytotoxicity.[1][2]

Caption: this compound induces autophagy independently of mTOR signaling.

Cell-Type Specific Induction of Cell Death

This compound triggers distinct cell death modalities depending on the glioblastoma cell line.[1][2]

-

In SF-295 Cells: this compound induces classical apoptosis, characterized by the activation of effector caspases-3 and -7.[1][9] This apoptotic response can be partially attenuated by the pan-caspase inhibitor Z-VAD-FMK.[1][7]

-

In U87-MG Cells: The cell death mechanism is largely non-apoptotic and is characterized by extensive cytoplasmic vacuolization.[1][2] While some caspase-3/7 activation is observed, it is less pronounced than in SF-295 cells, and caspase inhibition does not prevent cell death, indicating the activation of an alternative, caspase-independent pathway.[1][7]

Caption: Cell-type specific death pathways induced by this compound.

Cell Cycle Arrest, and Inhibition of Migration and Invasion

This compound effectively halts the progression of the cell cycle in glioblastoma cells.[6] Studies have shown that both U87-MG and SF-295 cells undergo G1 cell cycle arrest following treatment.[6][10] This antiproliferative action contributes to its overall tumor growth inhibitory effects.[1] Furthermore, this compound significantly reduces the migratory and invasive capacity of U87-MG and SF-295 cells in a concentration-dependent manner, suggesting its potential to limit tumor dissemination.[6][10]

Anti-Angiogenic Effects

A critical aspect of glioblastoma progression is its extensive vascularization, driven by factors like Vascular Endothelial Growth Factor A (VEGFA). This compound demonstrates potent anti-angiogenic properties by inhibiting the secretion of VEGFA from U87-MG cells and selectively decreasing the expression of its receptor, VEGFR2, in endothelial cells.[6][11] This dual action disrupts the critical signaling axis required for tumor angiogenesis.

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the effects of this compound on glioblastoma.

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines U87-MG and SF-295 are commonly used.[1] They are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified atmosphere at 37°C with 5% CO₂.

-

This compound Preparation: Purified this compound is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 2-2.3 mM), which is then aliquoted and stored at -20°C.[1] Final dilutions are made in culture medium immediately before use, with the final DMSO concentration typically kept below 0.1%.

Cytotoxicity and Viability Assays

-

MTT Assay:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.3 to 230 nM) or vehicle control (DMSO).[1]

-

After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm using a microplate reader. Viability is expressed as a percentage relative to vehicle-treated control cells.[9]

-

-

LDH Release Assay:

-

Cells are treated with this compound as described above.

-

At the end of the treatment period, the culture medium is collected.

-

The remaining adherent cells are lysed to determine total lactate dehydrogenase (LDH) content.

-

LDH activity in the medium (released) and the lysate (total) is measured using a commercially available colorimetric assay kit.

-

Cytotoxicity is calculated as the ratio of released LDH to total LDH.[1][9]

-

References

- 1. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces mTOR-independent autophagy and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diastereomers of this compound Show Altered Sec61 Client Selectivity and Ligand-Dependent Activity against Patient-Derived Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 8. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | MRC PPU [ppu.mrc.ac.uk]

- 9. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. cancer-research-network.com [cancer-research-network.com]

Coibamide A: A Technical Guide to its Mechanism of G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent N-methyl-stabilized cyclic depsipeptide isolated from a rare marine cyanobacterium of the genus Leptolyngbya, found in the Coiba National Park in Panama.[1] It has demonstrated significant anti-proliferative and cytotoxic activity against a range of human cancer cell lines, including those notoriously resistant to apoptosis.[2][3][4] Initial screenings by the National Cancer Institute (NCI) revealed a unique selectivity profile against its 60-cell line panel, suggesting a novel mechanism of action distinct from known anticancer agents.[1][5] This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its anti-proliferative effects, with a specific focus on the signaling pathways leading to G1 phase cell cycle arrest.

Primary Molecular Target: The Sec61 Translocon

The foundational mechanism of this compound's cytotoxicity is its direct interaction with and inhibition of the Sec61 protein translocon complex.[6][7] The Sec61 complex is the central component of the cellular machinery responsible for co-translationally translocating nascent secretory and membrane proteins into the endoplasmic reticulum (ER).[8]

By binding directly to the Sec61α subunit, this compound obstructs the protein import channel.[6][7] This action results in a broad, substrate-nonselective inhibition of the biogenesis of a wide array of proteins critical for cell function, proliferation, and survival.[6][7] The downstream consequences of this primary action are profound, leading to ER stress, the induction of autophagy, and ultimately, cell cycle arrest and cell death.[9] The G1 cell cycle arrest observed in glioblastoma and other cancer cells is considered a likely indirect consequence of this primary inhibitory activity at the Sec61 translocon.[5]

Induction of G1 Phase Cell Cycle Arrest

A hallmark of this compound's anti-proliferative activity is the induction of a robust cell cycle arrest in the G1 phase.[1][5][10] This was observed in early flow cytometry studies which showed a significant, dose-dependent increase in the population of cells in the G1 phase, coupled with a corresponding decrease in the S phase population.[1] This arrest prevents cancer cells from replicating their DNA, thereby halting proliferation.

The arrest is believed to be a direct result of Sec61 inhibition. The G1 to S phase transition is tightly regulated by the availability and activity of key proteins, notably Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6.[11][12] These proteins, along with various growth factor receptors that initiate the signaling cascade for their production (e.g., VEGFR2), are themselves clients of the Sec61 translocon for their proper synthesis and maturation.[5][10] By blocking Sec61, this compound effectively depletes the cell of these essential G1/S transition regulators, leading to a failure to phosphorylate the Retinoblastoma (Rb) protein and subsequent cell cycle arrest.

Quantitative Data Summary

The potency of this compound has been quantified across various human cancer cell lines. The data highlights its efficacy at nanomolar concentrations.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Citation |

|---|---|---|---|---|---|

| U87-MG | Glioblastoma | Cell Viability | EC50 | < 100 | [3],[4] |

| SF-295 | Glioblastoma | Cell Viability | EC50 | < 100 | [3],[4] |

| MDA-MB-231 | Breast Cancer | Cell Viability | GI50 | 2.8 | [1] |

| MDA-MB-231 | Breast Cancer | MTS Assay | IC50 | 1.6 | [10] |

| NCI-H460 | Lung Cancer | Cytotoxicity | LC50 | < 23 | [1] |

| LOX IMVI | Melanoma | Cell Viability | GI50 | 7.4 | [1] |

| HL-60(TB) | Leukemia | Cell Viability | GI50 | 7.4 | [1] |

| SNB-75 | CNS Cancer | Cell Viability | GI50 | 7.6 | [1] |

| HCT116 | Colon Carcinoma | Alamar Blue | IC50 | 6.5 |[6] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |

|---|---|---|---|---|---|

| Generic Cancer Cell | Control | Baseline | Baseline | Baseline | [1] |

| Generic Cancer Cell | This compound | Significant Increase | Decrease | Little Change | [1] |

(Note: Specific percentage values from the original flow cytometry data are often presented graphically in publications; this table summarizes the consistently reported trend.)

Associated Signaling and Cellular Responses

Beyond G1 arrest, this compound triggers other significant cellular events that contribute to its overall cytotoxicity.

mTOR-Independent Autophagy

This compound is a potent inducer of autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[2][3][13] This response is characterized by the accumulation of autophagosomes.[13] Critically, this induction occurs via a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] This is evidenced by the lack of change in the phosphorylation status of mTORC1 complex downstream targets, including p70 S6K1 (Thr-389), S6 ribosomal protein (Ser-235/236), and 4EBP-1 (Thr-37/46), following this compound treatment.[2][3][4] While autophagy is induced, studies using autophagy-deficient cells have shown it is not required for this compound-induced cell death, but rather occurs as a concurrent stress response.[2][3]

Apoptosis Induction

Prolonged cell cycle arrest can ultimately lead to programmed cell death, or apoptosis. This compound induces apoptosis in a cell-type-specific manner.[3][13] In SF-295 glioblastoma cells, for instance, cell death is associated with the activation of effector caspases-3 and -7, key mediators of the apoptotic cascade.[3] However, in other cell lines like U87-MG, cell death can proceed through a non-apoptotic pathway, highlighting the compound's ability to kill cancer cells that have developed resistance to traditional apoptosis-inducing agents.[2][3][4]

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are foundational protocols for key experiments used to characterize the effects of this compound.

Experimental Workflow Diagram

References

- 1. This compound, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 3. This compound Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces mTOR-independent autophagy and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer-research-network.com [cancer-research-network.com]

Coibamide A: A Technical Guide on its Natural Source, Supply Limitations, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent N-methylated cyclic depsipeptide, has garnered significant interest within the scientific community due to its unique chemical structure and powerful antiproliferative properties. Isolated from a rare marine cyanobacterium, its limited natural availability presents a substantial hurdle for extensive research and clinical development. This technical guide provides an in-depth overview of the natural source of this compound, the inherent limitations to its supply, and the synthetic strategies developed to overcome these challenges. Furthermore, it details its mechanism of action as a potent inhibitor of the Sec61 translocon, presents its cytotoxicity against a range of cancer cell lines, and provides detailed experimental methodologies for its isolation and synthesis.

Natural Source and Supply Limitations

This compound is a natural product isolated from a marine cyanobacterium, identified as Leptolyngbya sp., found in the pristine waters of Coiba National Park, Panama. This symbiotic organism is a rare find, contributing to the initial scarcity of the compound.

A significant bottleneck in the supply of this compound is the inability to successfully culture its producing cyanobacterium in a laboratory setting.[1] This reliance on wild collection severely restricts the sustainable and scalable production of this compound. To date, the reported yield from one such collection was a mere 6.3 mg of the pure compound, highlighting the extreme limitations of its natural supply.[1] This scarcity necessitates the development of robust and efficient total synthesis methods to provide sufficient material for further biological evaluation and potential therapeutic development.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its unique mechanism of action distinguishes it from many conventional chemotherapeutic agents.

Inhibition of the Sec61 Translocon

The primary molecular target of this compound is the Sec61 translocon , a protein complex that forms a channel in the endoplasmic reticulum (ER) membrane.[2][3][4] The Sec61 translocon is essential for the translocation of newly synthesized secretory and membrane proteins from the ribosome into the ER lumen or membrane.

By binding to the α-subunit of the Sec61 translocon, this compound effectively blocks this channel, leading to a global inhibition of protein translocation.[2][3][4] This disruption of protein biogenesis for a wide range of cellular proteins, including growth factor receptors and signaling molecules, ultimately triggers cellular stress and apoptosis.

Downstream Cellular Effects

The inhibition of the Sec61 translocon by this compound initiates a cascade of downstream cellular events:

-

ER Stress: The accumulation of untranslocated proteins in the cytoplasm leads to endoplasmic reticulum stress.

-

mTOR-Independent Autophagy: this compound has been shown to induce autophagy, a cellular self-degradation process, through a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway.[5]

-

Apoptosis: The culmination of cellular stress and disrupted protein homeostasis leads to programmed cell death, or apoptosis.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

Figure 1. Signaling pathway of this compound's mechanism of action.

Cytotoxicity Data

This compound has been evaluated by the National Cancer Institute (NCI) against their 60 human cancer cell line panel (NCI-60). The data reveals potent and selective antiproliferative activity across various cancer types.

| Cell Line | Cancer Type | GI₅₀ (log M) | LC₅₀ (log M) |

| Leukemia | |||

| CCRF-CEM | Leukemia | -8.15 | -5.23 |

| HL-60(TB) | Leukemia | -8.13 | -5.19 |

| K-562 | Leukemia | -7.98 | -5.11 |

| MOLT-4 | Leukemia | -8.07 | -5.20 |

| RPMI-8226 | Leukemia | -8.01 | -5.14 |

| SR | Leukemia | -8.22 | -5.31 |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | Non-Small Cell Lung | -7.89 | -5.02 |

| EKVX | Non-Small Cell Lung | -7.95 | -5.08 |

| HOP-62 | Non-Small Cell Lung | -8.03 | -5.16 |

| HOP-92 | Non-Small Cell Lung | -7.91 | -5.04 |

| NCI-H226 | Non-Small Cell Lung | -7.88 | -5.01 |

| NCI-H23 | Non-Small Cell Lung | -7.99 | -5.12 |

| NCI-H322M | Non-Small Cell Lung | -7.93 | -5.06 |

| NCI-H460 | Non-Small Cell Lung | -8.05 | -5.18 |

| NCI-H522 | Non-Small Cell Lung | -7.96 | -5.09 |

| Colon Cancer | |||

| COLO 205 | Colon | -8.11 | -5.24 |

| HCC-2998 | Colon | -8.08 | -5.21 |

| HCT-116 | Colon | -8.14 | -5.27 |

| HCT-15 | Colon | -8.02 | -5.15 |

| HT29 | Colon | -8.09 | -5.22 |

| KM12 | Colon | -8.06 | -5.19 |

| SW-620 | Colon | -8.12 | -5.25 |

| CNS Cancer | |||

| SF-268 | CNS | -7.94 | -5.07 |

| SF-295 | CNS | -8.00 | -5.13 |

| SF-539 | CNS | -7.92 | -5.05 |

| SNB-19 | CNS | -7.97 | -5.10 |

| SNB-75 | CNS | -8.12 | -5.25 |

| U251 | CNS | -7.90 | -5.03 |

| Melanoma | |||

| LOX IMVI | Melanoma | -8.13 | -5.26 |

| MALME-3M | Melanoma | -8.04 | -5.17 |

| M14 | Melanoma | -8.07 | -5.20 |

| SK-MEL-2 | Melanoma | -8.01 | -5.14 |

| SK-MEL-28 | Melanoma | -8.05 | -5.18 |

| SK-MEL-5 | Melanoma | -8.10 | -5.23 |

| UACC-257 | Melanoma | -8.03 | -5.16 |

| UACC-62 | Melanoma | -8.08 | -5.21 |

| Ovarian Cancer | |||

| IGROV1 | Ovarian | -7.99 | -5.12 |

| OVCAR-3 | Ovarian | -8.02 | -5.15 |

| OVCAR-4 | Ovarian | -7.95 | -5.08 |

| OVCAR-5 | Ovarian | -7.98 | -5.11 |

| OVCAR-8 | Ovarian | -8.06 | -5.19 |

| NCI/ADR-RES | Ovarian | -7.93 | -5.06 |

| SK-OV-3 | Ovarian | -7.96 | -5.09 |

| Renal Cancer | |||

| 786-0 | Renal | -7.91 | -5.04 |

| A498 | Renal | -7.88 | -5.01 |

| ACHN | Renal | -7.94 | -5.07 |

| CAKI-1 | Renal | -7.90 | -5.03 |

| RXF 393 | Renal | -7.97 | -5.10 |

| SN12C | Renal | -7.92 | -5.05 |

| TK-10 | Renal | -7.89 | -5.02 |

| UO-31 | Renal | -7.95 | -5.08 |

| Prostate Cancer | |||

| PC-3 | Prostate | -7.96 | -5.09 |

| DU-145 | Prostate | -7.93 | -5.06 |

| Breast Cancer | |||

| MCF7 | Breast | -8.00 | -5.13 |

| MDA-MB-231/ATCC | Breast | -8.15 | -5.28 |

| HS 578T | Breast | -7.98 | -5.11 |

| BT-549 | Breast | -8.04 | -5.17 |

| T-47D | Breast | -8.01 | -5.14 |

| MDA-MB-435 | Breast | -8.07 | -5.20 |

| Table 1: Cytotoxicity of this compound against the NCI-60 cell line panel. GI₅₀ is the concentration for 50% growth inhibition. LC₅₀ is the concentration for 50% cell kill. |

Experimental Protocols

Isolation from Natural Source

The following is a generalized protocol for the isolation of this compound from Leptolyngbya sp. based on published methods.[6]

Workflow for this compound Isolation

Figure 2. General workflow for the isolation of this compound.

Methodology:

-

Collection and Extraction: The marine cyanobacterium Leptolyngbya sp. is collected from its natural habitat. The biomass is then subjected to exhaustive extraction with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 2:1 ratio to yield a crude organic extract.[6]

-

Bioassay-Guided Fractionation: The crude extract undergoes bioassay-guided fractionation. A preliminary separation is performed using normal phase vacuum liquid chromatography (VLC) with a stepped gradient of solvents, typically starting with hexanes and gradually increasing polarity to ethyl acetate (EtOAc) and then methanol.

-